molecular formula C11H20N2O4 B3432862 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 1015939-27-1

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No.: B3432862
CAS No.: 1015939-27-1
M. Wt: 244.29 g/mol
InChI Key: GRWVAUGJTCEIBI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Mode of Action

The compound acts as an inhibitor of MRTF-A . By inhibiting MRTF-A, it suppresses the EMT process, thereby reducing cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Biochemical Pathways

The inhibition of MRTF-A affects the EMT process, a key biochemical pathway involved in cell differentiation and development . The suppression of this pathway can lead to a decrease in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Result of Action

The primary result of the action of this compound is the suppression of several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are achieved through the inhibition of MRTF-A, which is a critical factor for EMT .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions can help maintain the compound’s stability and ensure its safe handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the protection of the amino group in piperidine with a tert-butoxycarbonyl (Boc) group. One common method is to start with 4-piperidone, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 4-amino-1-piperidine-3-carboxylic acid .

Properties

IUPAC Name

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVAUGJTCEIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662239
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388108-90-5, 1015939-27-1
Record name 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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